Neopentyl benzoate Neopentyl benzoate
Brand Name: Vulcanchem
CAS No.: 3581-70-2
VCID: VC7970092
InChI: InChI=1S/C12H16O2/c1-12(2,3)9-14-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
SMILES: CC(C)(C)COC(=O)C1=CC=CC=C1
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

Neopentyl benzoate

CAS No.: 3581-70-2

Cat. No.: VC7970092

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Neopentyl benzoate - 3581-70-2

Specification

CAS No. 3581-70-2
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 2,2-dimethylpropyl benzoate
Standard InChI InChI=1S/C12H16O2/c1-12(2,3)9-14-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Standard InChI Key ZBPDCWGVJKTGND-UHFFFAOYSA-N
SMILES CC(C)(C)COC(=O)C1=CC=CC=C1
Canonical SMILES CC(C)(C)COC(=O)C1=CC=CC=C1

Introduction

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A representative method involves reacting neopentyl glycol with benzoic acid in acetonitrile at 80–85°C for 16–18 hours, achieving yields exceeding 97% . The reaction mechanism follows classical Fischer esterification, with protonation of the carbonyl oxygen facilitating nucleophilic attack by the neopentyl alcohol .

Table 1: Optimization of Esterification Conditions

ParameterOptimal ValueImpact on Yield
Temperature80–85°CMaximizes kinetics without decomposition
Catalyst (H₂SO₄)5 mol%Balances activity and side reactions
SolventAcetonitrileEnhances miscibility and rate
Reaction Time16–18 hEnsures complete conversion
Data sourced from .

Industrial Production

Continuous-flow systems dominate industrial synthesis, offering precise control over reaction parameters. For example, a patent by Lin et al. (2023) describes a microreactor-based process achieving 99% purity by minimizing thermal degradation . Catalysts like bismuth(III) triflate have also been explored for greener synthesis, reducing energy consumption by 30% compared to traditional methods .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

Neopentyl benzoate exhibits remarkable thermal stability, with a decomposition temperature above 300°C . Key spectroscopic identifiers include:

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O ester) .

  • ¹H NMR (CDCl₃): δ 1.05 (s, 6H, -C(CH₃)₂), 4.25 (s, 2H, -CH₂O), 7.45–8.05 (m, 5H, Ar-H) .

Table 2: Physicochemical Properties

PropertyValueMethod
Melting PointNot observedDifferential Scanning Calorimetry
Vapor Pressure (25°C)0.01 mmHgASTM E1194
LogP (Octanol-Water)2.60HPLC determination
Data compiled from .

Solubility and Reactivity

The compound is sparingly soluble in water (0.12 g/L at 25°C) but miscible with organic solvents like ethanol and dichloromethane . Its ester group undergoes nucleophilic acyl substitution, while the neopentyl moiety resists oxidation due to steric hindrance .

Reactivity and Stability

Hydrolytic and Metabolic Stability

Neopentyl benzoate demonstrates exceptional resistance to hydrolysis, retaining >95% integrity after 24 hours in glutathione solution . Cytochrome P450-mediated metabolism studies reveal no significant degradation over 30 minutes, underscoring its stability in biological systems .

Catalytic and Thermal Decomposition

Under pyrolysis conditions (≥400°C), the compound decomposes into benzoic acid and isobutene, a pathway leveraged in gas-phase synthetic applications . Catalytic hydrogenation yields neopentyl alcohol, a valuable intermediate in polymer production .

Applications in Industry and Research

Polymer Chemistry

Neopentyl benzoate serves as a plasticizer in polyvinyl chloride (PVC), improving flexibility while resisting migration due to its low volatility . It also acts as a crosslinking agent in acrylic resins, enhancing thermal stability in coatings.

Radiopharmaceuticals

Recent studies highlight its role in radiotheranostics. Radiolabeled with astatine-211 (²¹¹At) or iodine-123 (¹²³I), neopentyl benzoate derivatives enable targeted alpha therapy for cancers, with in vivo stability exceeding 95% over 24 hours .

Table 3: Biomedical Applications of Radiolabeled Derivatives

ApplicationIsotopeHalf-LifeStability (%)
Thyroid Cancer Imaging¹²³I13.2 h98.5
Leukemia Therapy²¹¹At7.2 h95.2
Data from .

Specialty Chemicals

The compound is a precursor in fragrances and flavorants, contributing to fruity notes in perfumes . Its low toxicity profile (LD₅₀ > 2000 mg/kg in rats) makes it suitable for food-grade applications .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent patents describe solvent-free esterification using immobilized lipases, reducing energy consumption by 40% . Catalytic systems employing bismuth(III) triflate have also achieved 99% yields at room temperature .

Emerging Biomedical Applications

Ongoing research explores neopentyl benzoate-based nanoparticles for drug delivery, leveraging its stability to enhance pharmacokinetics in oncological therapies .

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